Cu(II) protoporphyrin IX

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

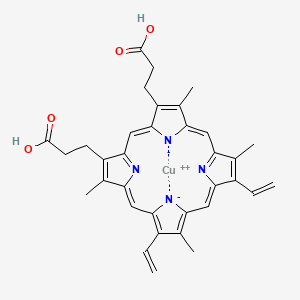

Cu(II) protoporphyrin IX is a metalloporphyrin complex in which a copper(II) ion is chelated within the protoporphyrin IX macrocycle. This compound has a molecular weight of 623.193 (C₃₄H₃₁CuN₄O₄) and a CAS number of 14494-37-2 . Its structure comprises four pyrrole rings linked by methine bridges, with vinyl, methyl, and propionate side chains characteristic of protoporphyrin IX.

This compound serves as a critical tool in biochemical and medical research. For example, it acts as a negative control for Zn(II) protoporphyrin IX in studies of heme oxygenase (HO) inhibition . Unlike Zn(II) protoporphyrin IX, which inhibits HO and modulates processes like tumor chemotherapy resistance and inflammation, this compound lacks inhibitory activity, making it ideal for experimental controls . Additionally, it has been used to probe heme environments in proteins like myoglobin, where its five-coordinate geometry (likely ligated to the proximal histidine) provides insights into protein-porphyrin interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(II) protoporphyrin IX can be synthesized through the reaction of protoporphyrin IX with copper salts. A common method involves dissolving protoporphyrin IX in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding a copper(II) salt, such as copper(II) acetate. The reaction mixture is stirred at room temperature until the copper ion is fully coordinated to the protoporphyrin IX ring .

Industrial Production Methods

Industrial production of copper(II) protoporphyrin IX typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Copper(II) protoporphyrin IX undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper ion and the conjugated system of the protoporphyrin IX ring .

Common Reagents and Conditions

Oxidation: Copper(II) protoporphyrin IX can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) protoporphyrin IX, while reduction may yield copper(I) protoporphyrin IX .

Scientific Research Applications

Chemical Biology Applications

1.1. Heme Analog and Protein Studies

Cu(II)PPIX serves as a valuable tool in studying heme-containing proteins. It can be incorporated into apomyoglobin to investigate the heme environment, providing insights into the structural and functional aspects of hemoproteins. The coordination of Cu(II) to histidine residues in myoglobin allows for detailed spectroscopic analysis, revealing information about the protein's conformation and dynamics .

1.2. Antimicrobial Properties

Research has demonstrated that Cu(II)PPIX exhibits antimicrobial activity against various pathogens, including Porphyromonas gingivalis, a bacterium associated with periodontal disease. The binding specificity of Cu(II)PPIX to proteins such as HmuY enhances its potential as an antimicrobial agent. This property is attributed to its ability to disrupt microbial iron acquisition mechanisms, thereby inhibiting bacterial growth .

Catalytic Applications

2.1. Catalysis in Organic Reactions

Cu(II)PPIX has been utilized as a catalyst in various organic transformations, including oxidation reactions and C–C bond formation. Its ability to facilitate electron transfer processes makes it an effective catalyst for reactions requiring oxidative conditions . The unique electronic structure of Cu(II)PPIX allows it to participate in redox reactions, enhancing reaction rates and selectivity.

2.2. Photocatalysis

The photophysical properties of Cu(II)PPIX enable its use in photocatalysis, particularly in solar energy conversion and photodynamic therapy (PDT). As a photosensitizer, Cu(II)PPIX can generate reactive oxygen species upon light activation, which can be harnessed for therapeutic applications, including targeted cancer treatment .

Imaging Applications

3.1. Diagnostic Imaging

Cu(II)PPIX has been explored as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI). Its paramagnetic nature enhances the contrast of images, allowing for improved visualization of biological tissues . Furthermore, its ability to bind selectively to certain biomolecules makes it a candidate for targeted imaging applications.

3.2. Fluorescent Probes

The fluorescence properties of Cu(II)PPIX are leveraged in biosensing applications. By forming complexes with DNA or other biomolecules, Cu(II)PPIX can serve as a fluorescent probe for detecting specific targets, such as heavy metals or nucleic acids . This application is particularly relevant in environmental monitoring and clinical diagnostics.

Therapeutic Applications

4.1. Cancer Therapy

Cu(II)PPIX is being investigated for its potential use in cancer therapy, particularly through photodynamic therapy (PDT). When activated by light, Cu(II)PPIX produces singlet oxygen species that can induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissue . This selective targeting is crucial for developing effective cancer treatments.

4.2. Antioxidant Activity

In addition to its antimicrobial properties, Cu(II)PPIX exhibits antioxidant activity, which may have implications for treating oxidative stress-related diseases. Its ability to scavenge free radicals could provide therapeutic benefits in conditions such as neurodegenerative diseases and cardiovascular disorders .

Mechanism of Action

The mechanism of action of copper(II) protoporphyrin IX involves its ability to interact with molecular targets through coordination chemistry. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the conjugated system of the protoporphyrin IX ring allows for efficient absorption and emission of light, making it useful in photodynamic therapy and optoelectronic applications .

Comparison with Similar Compounds

Comparison with Similar Metal-Protoporphyrin Complexes

Cu(II) vs. Zn(II) Protoporphyrin IX

- Function :

- Zn(II) protoporphyrin IX is a potent inhibitor of heme oxygenase, disrupting heme degradation and influencing pathways like chemotherapy resistance and oxidative stress .

- Cu(II) protoporphyrin IX serves as a negative control, lacking HO inhibitory activity due to differences in metal ion electronic structure and coordination .

- Coordination Chemistry :

- Applications :

Cu(II) vs. Fe(II/III) Protoporphyrin IX (Heme)

- Function: Fe(II/III) protoporphyrin IX (heme) is central to oxygen transport (hemoglobin) and electron transfer (cytochromes) .

- Coordination and Reactivity :

- Spectroscopy :

Cu(II) vs. Sn(IV) Protoporphyrin IX

- Function: Sn(IV) protoporphyrin IX dichloride is another HO inhibitor, used alongside Zn(II) derivatives to study cholestasis and porphyrin metabolism . this compound lacks inhibitory effects, highlighting the role of metal charge (Sn⁴⁺ vs. Cu²⁺) in enzyme interaction .

- Stability :

Other Metal-Protoporphyrin Complexes

- Mg(II) Protoporphyrin IX : Involved in chlorophyll biosynthesis; disruptions under temperature stress impair protochlorophyllide synthesis .

- Co(III) and Mn(III) Protoporphyrin IX : Used in catalytic and photodynamic therapy applications, leveraging their redox activity, unlike Cu(II) .

Data Tables

Table 1: Key Properties of Selected Metal-Protoporphyrin IX Complexes

Table 2: Spectroscopic and Structural Comparison

Biological Activity

Cu(II) protoporphyrin IX (Cu(II) PPIX) is a metalloporphyrin that has garnered attention in various biological and biochemical studies due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical attributes:

- Molecular Formula : C₃₄H₃₂CuN₄O₄

- Molecular Weight : 624.188 g/mol

- CAS Number : 14494-37-2

The compound serves as a model for studying heme-like activities due to its structural resemblance to heme, which is crucial in many biological processes, including oxygen transport and electron transfer.

1. Role in Heme Oxygenase Inhibition

Cu(II) PPIX is known to act as a negative control in studies involving heme oxygenase (HO), an enzyme implicated in various physiological processes, including inflammation and vascular repair. Research indicates that Cu(II) PPIX can inhibit HO activity, which may contribute to tumor cell resistance against chemotherapy and modulate free radical formation .

2. Binding Properties

Studies utilizing resonance Raman spectroscopy have demonstrated that Cu(II) PPIX interacts with various proteins, including apomyoglobin. The binding characteristics reveal that Cu(II) is five-coordinate, likely coordinating with histidine residues within the protein structure. This interaction alters the heme environment and can affect the protein's functionality .

Case Study 1: Inhibition of Heme Oxygenase

A study investigated the effects of Cu(II) PPIX on HO activity in tumor cells. Results indicated that Cu(II) PPIX significantly inhibited HO, leading to reduced oxidative stress markers and enhanced sensitivity of cancer cells to chemotherapy agents. This suggests potential therapeutic applications for Cu(II) PPIX in cancer treatment .

Case Study 2: Metalloporphyrin Interactions with Ferrochelatase

Research on murine ferrochelatase revealed insights into how Cu(II) PPIX and other metal derivatives bind to the enzyme's active site. The findings showed that Cu(II) PPIX could serve as an inhibitor, affecting the enzyme's ability to chelate iron into protoporphyrin IX, which is essential for heme synthesis .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Inhibits heme oxygenase activity | Interacts with histidine residues in proteins |

| Zn(II) Protoporphyrin IX | Functions as a control for Cu(II) PPIX | Serves as an inhibitor for HO |

| Fe(III) Protoporphyrin IX | Active in heme biosynthesis | Binds ferrous ions for heme formation |

Q & A

Basic Research Questions

Q. How does Cu(II) protoporphyrin IX differ structurally from other metalloporphyrins, and how can this influence experimental design?

this compound retains the protoporphyrin IX macrocycle but substitutes Fe²⁺ with Cu²⁺ at the central metal site. This substitution alters coordination geometry (five-coordinate vs. six-coordinate for Fe) and electronic properties, as seen in UV-vis absorption spectra and electron spin resonance (ESR) studies . For experimental design, prioritize techniques sensitive to metal coordination, such as resonance Raman spectroscopy or X-ray photoelectron spectroscopy (XPS), to monitor metalation dynamics .

Q. Why is this compound used as a negative control in heme oxygenase inhibition studies?

Unlike Zn(II) or Sn(IV) protoporphyrin IX derivatives, this compound lacks inhibitory activity against heme oxygenase (HO) due to its inability to mimic the transition state of heme degradation. This makes it ideal for distinguishing HO-specific effects from nonspecific porphyrin interactions in assays . Methodologically, pair this compound with active inhibitors (e.g., Zn(II) derivatives) in parallel experiments to validate HO activity .

Q. What factors influence the aggregation behavior of this compound in aqueous solutions?

Aggregation is pH- and ionic strength-dependent. At pH 3–7, this compound forms higher-order aggregates via π-π stacking and hydrophobic interactions, while remaining monomeric below pH 3 or dimeric above pH 7. Use UV-vis spectroscopy (Soret band splitting) and resonant light scattering (RLS) to characterize aggregation states. Adjust buffer conditions (e.g., 0.3 M NaCl at pH 12) to induce phase transitions for mechanistic studies .

Q. How can researchers ensure efficient metalation of protoporphyrin IX with Cu(II) in vitro?

Metalation occurs spontaneously on Cu surfaces (e.g., Cu(110)) at room temperature in ultrahigh vacuum conditions, as shown by XPS and scanning tunneling microscopy (STM). For solution-phase studies, use dimethyl ester derivatives (e.g., protoporphyrin IX dimethyl ester) to enhance solubility in organic solvents, followed by Cu(II) acetate addition under inert atmospheres .

Advanced Research Questions

Q. What are the contradictions in reported enzymatic interactions of this compound, and how can they be resolved?

While this compound does not inhibit heme oxygenase, it exhibits unexpected activity in micellar systems (e.g., chloroperoxidase-like catalysis). Resolve contradictions by comparing solvent environments: in micellar CTAB (cetyltrimethylammonium bromide), this compound-L-cysteine complexes enhance peroxide-driven reactions via electron transfer stabilization . Contrast with aqueous buffer systems where such activity is absent .

Q. How does this compound interact with globin proteins, and what insights does this provide for metalloprotein engineering?

When reconstituted into apomyoglobin, this compound adopts a five-coordinate geometry via proximal histidine (F8) ligation, mimicking native heme packing but with altered circular dichroism (CD) spectra. Use ESR and UV-vis spectroscopy to probe axial ligand displacement, and compare with Fe(III)-myoglobin to identify metal-specific conformational changes .

Q. What methodological challenges arise in studying this compound as a photosensitizer, and how can they be addressed?

Cu(II) incorporation reduces singlet oxygen quantum yields (ΦΔ) compared to free-base porphyrins due to non-radiative decay pathways. Use time-resolved phosphorescence detection to quantify ΦΔ and correlate with metal-induced macrocycle distortion. Pair with computational models (e.g., TD-DFT) to map charge-transfer states .

Q. How does this compound affect protoporphyrin IX biosynthesis pathways in cellular models?

In Bumilleriopsis cultures, peroxidizing herbicides induce protoporphyrin IX accumulation by disrupting ferrochelatase activity. This compound does not directly inhibit ferrochelatase but may compete with Fe²⁺ for insertion. Use HPLC and fluorescence spectroscopy (emission peaks at 590 nm and 635 nm) to track protoporphyrin IX conversion into heme in the presence of Cu(II) .

Q. What strategies enhance the catalytic efficiency of this compound in biomimetic systems?

Encapsulate this compound in micellar structures (e.g., CTAB) with L-cysteine to stabilize reactive intermediates and prevent H₂O₂-induced inactivation. Optimize using isothermal titration calorimetry (ITC) to determine binding stoichiometry (e.g., 6 porphyrins/micelle) and dynamic light scattering (DLS) to monitor micelle size (≈5 nm) .

Q. How does this compound influence ligand-binding dynamics in nuclear receptors like REV-ERBβ?

Unlike heme, this compound does not alter the UV-vis spectrum of REV-ERBβ’s ligand-binding domain, indicating no direct interaction. Use competitive binding assays with fluorescent heme analogs (e.g., N-methyl mesoporphyrin IX) to map porphyrin-binding pockets and identify steric exclusion mechanisms .

Q. Methodological Considerations

- Contradiction Analysis : Always include Zn(II) protoporphyrin IX as a positive control in HO inhibition assays to contextualize Cu(II)’s inactivity .

- Data Validation : Cross-reference aggregation studies (UV-vis/RLS) with TEM or cryo-EM for direct visualization of porphyrin nanostructures .

- Catalytic Systems : Pre-treat micellar catalysts with chelating agents (e.g., EDTA) to rule out free Cu²⁺ interference in reaction kinetics .

Properties

Molecular Formula |

C34H32CuN4O4 |

|---|---|

Molecular Weight |

624.2 g/mol |

IUPAC Name |

copper;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C34H34N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

ASFPSNQTLAUXFI-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.